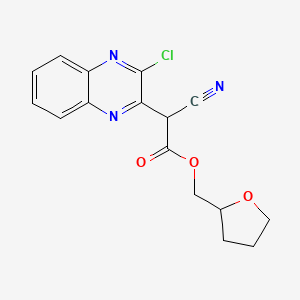
Tetrahydrofuran-2-ylmethyl (3-chloroquinoxalin-2-yl)(cyano)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(oxolan-2-yl)methyl 2-(3-chloroquinoxalin-2-yl)-2-cyanoacetate is a synthetic organic compound that features a complex structure with multiple functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (oxolan-2-yl)methyl 2-(3-chloroquinoxalin-2-yl)-2-cyanoacetate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the oxolan-2-ylmethyl group: This can be achieved through the reaction of oxirane with a suitable nucleophile under acidic or basic conditions.
Synthesis of the 3-chloroquinoxalin-2-yl group: This involves the chlorination of quinoxaline, which can be done using reagents like thionyl chloride or phosphorus pentachloride.
Coupling of the two fragments: The final step involves the coupling of the oxolan-2-ylmethyl group with the 3-chloroquinoxalin-2-yl group through a cyanoacetate linkage. This can be achieved using a base such as sodium hydride in an aprotic solvent like dimethylformamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
(oxolan-2-yl)methyl 2-(3-chloroquinoxalin-2-yl)-2-cyanoacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The chloro group in the quinoxaline ring can be substituted with nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted quinoxaline derivatives.
Applications De Recherche Scientifique
(oxolan-2-yl)methyl 2-(3-chloroquinoxalin-2-yl)-2-cyanoacetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying biological pathways involving quinoxaline derivatives.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of (oxolan-2-yl)methyl 2-(3-chloroquinoxalin-2-yl)-2-cyanoacetate involves its interaction with specific molecular targets. The cyanoacetate group can act as a Michael acceptor, reacting with nucleophiles in biological systems. The quinoxaline moiety can interact with various enzymes and receptors, modulating their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
(oxolan-2-yl)methyl 2-(3-chloroquinoxalin-2-yl)-2-cyanoacetate: shares similarities with other quinoxaline derivatives and cyanoacetate compounds.
Quinoxaline derivatives: These compounds are known for their biological activity and are used in various medicinal applications.
Cyanoacetate compounds: These are commonly used in organic synthesis as intermediates.
Uniqueness
The uniqueness of (oxolan-2-yl)methyl 2-(3-chloroquinoxalin-2-yl)-2-cyanoacetate lies in its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with multiple biological targets.
Propriétés
Formule moléculaire |
C16H14ClN3O3 |
|---|---|
Poids moléculaire |
331.75 g/mol |
Nom IUPAC |
oxolan-2-ylmethyl 2-(3-chloroquinoxalin-2-yl)-2-cyanoacetate |
InChI |
InChI=1S/C16H14ClN3O3/c17-15-14(19-12-5-1-2-6-13(12)20-15)11(8-18)16(21)23-9-10-4-3-7-22-10/h1-2,5-6,10-11H,3-4,7,9H2 |
Clé InChI |
PZCADNSSDJVFRU-UHFFFAOYSA-N |
SMILES canonique |
C1CC(OC1)COC(=O)C(C#N)C2=NC3=CC=CC=C3N=C2Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



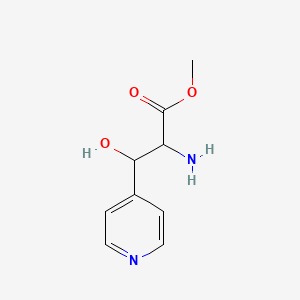
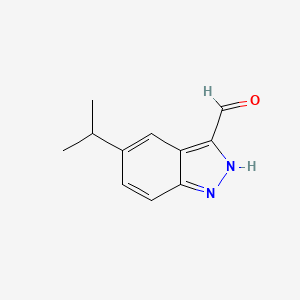


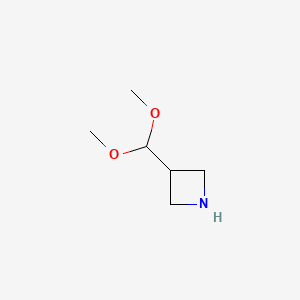


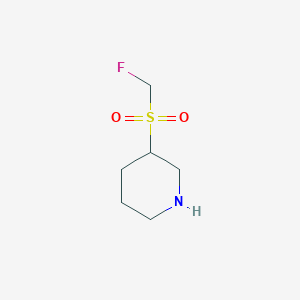



![6-Methoxyspiro[3.3]heptan-2-amine](/img/structure/B13529165.png)
![{2-Methyl-2-azabicyclo[2.1.1]hexan-1-yl}methanamine](/img/structure/B13529168.png)
